1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol
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Overview
Description
1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol is an organic compound with a unique structure that includes a cyclopentene ring substituted with a hexenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of a cyclopentadiene derivative with a hexenyl halide under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, allowing it to react with the hexenyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the hexenyl group and the cyclopentene ring can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: Formation of 1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-one.
Reduction: Formation of 1-(Hex-5-en-2-yl)-4,4-dimethylcyclopentane-1-ol.
Substitution: Formation of 1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-chloride.
Scientific Research Applications
1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into hydrophobic pockets of proteins, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
1-(Hex-5-en-2-yl)-4,4-dimethylcyclopentane-1-ol: A reduced form of the compound with similar properties.
1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-one: An oxidized form with different reactivity.
1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-chloride: A halogenated derivative with unique chemical behavior.
Uniqueness
1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol is unique due to its combination of a cyclopentene ring and a hexenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
111724-37-9 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
1-hex-5-en-2-yl-4,4-dimethylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C13H22O/c1-5-6-7-11(2)13(14)9-8-12(3,4)10-13/h5,8-9,11,14H,1,6-7,10H2,2-4H3 |
InChI Key |
CRAQQJFRYSSTSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)C1(CC(C=C1)(C)C)O |
Origin of Product |
United States |
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